molecular formula C26H29N3O4 B15036484 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361193-97-7

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B15036484
CAS No.: 361193-97-7
M. Wt: 447.5 g/mol
InChI Key: TVTGQSHZEOFGNO-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine moiety, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2,3-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of high-throughput screening for reaction conditions, the development of catalytic processes to reduce reaction times and costs, and the implementation of continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Material Science: The compound’s structural features may be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core and pyridine moiety can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the pyridine moiety, which may affect its biological activity and reactivity.

    2,7,7-Trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the dimethoxyphenyl group, which may influence its interactions with biological targets.

Uniqueness

The presence of both the dimethoxyphenyl group and the pyridine moiety in 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide makes it unique compared to similar compounds. These structural features contribute to its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

361193-97-7

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H29N3O4/c1-15-21(25(31)29-20-11-6-7-12-27-20)22(16-9-8-10-19(32-4)24(16)33-5)23-17(28-15)13-26(2,3)14-18(23)30/h6-12,22,28H,13-14H2,1-5H3,(H,27,29,31)

InChI Key

TVTGQSHZEOFGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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